molecular formula C24H18FN3O2 B12723225 Pyrimido(1,2-a)benzimidazole, 2,4-bis(4-methoxyphenyl)-3-fluoro- CAS No. 169132-79-0

Pyrimido(1,2-a)benzimidazole, 2,4-bis(4-methoxyphenyl)-3-fluoro-

Cat. No.: B12723225
CAS No.: 169132-79-0
M. Wt: 399.4 g/mol
InChI Key: IRSRBBZGHXZDHV-UHFFFAOYSA-N
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Description

Pyrimido(1,2-a)benzimidazole, 2,4-bis(4-methoxyphenyl)-3-fluoro- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the fusion of pyrimidine and benzimidazole rings, with additional methoxyphenyl and fluoro substituents, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimido(1,2-a)benzimidazole, 2,4-bis(4-methoxyphenyl)-3-fluoro- typically involves the reaction of 2-thioxopyrimidine derivatives with different aldehydes. For instance, a solution of the compound in absolute ethanol is refluxed with 4-methoxybenzaldehyde in the presence of piperidine as a catalyst . This method allows for the incorporation of the methoxyphenyl groups into the structure.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Pyrimido(1,2-a)benzimidazole, 2,4-bis(4-methoxyphenyl)-3-fluoro- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups into the structure.

Scientific Research Applications

Pyrimido(1,2-a)benzimidazole, 2,4-bis(4-methoxyphenyl)-3-fluoro- has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and benzimidazole derivatives, such as:

Uniqueness

Pyrimido(1,2-a)benzimidazole, 2,4-bis(4-methoxyphenyl)-3-fluoro- stands out due to its unique combination of methoxyphenyl and fluoro substituents, which enhance its chemical stability and biological activity

Properties

CAS No.

169132-79-0

Molecular Formula

C24H18FN3O2

Molecular Weight

399.4 g/mol

IUPAC Name

3-fluoro-2,4-bis(4-methoxyphenyl)pyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C24H18FN3O2/c1-29-17-11-7-15(8-12-17)22-21(25)23(16-9-13-18(30-2)14-10-16)28-20-6-4-3-5-19(20)26-24(28)27-22/h3-14H,1-2H3

InChI Key

IRSRBBZGHXZDHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC3=NC4=CC=CC=C4N23)C5=CC=C(C=C5)OC)F

Origin of Product

United States

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